2-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide

Neurodegeneration Alzheimer's Disease Acetylcholinesterase Inhibition

2-(Methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 923461-73-8) is a synthetic small molecule belonging to the N-substituted sulfonyl amide class built around a central 1,3,4-oxadiazole scaffold. This structural motif is frequently explored in medicinal chemistry for its capacity to engage multiple biological targets, including acetylcholinesterase (AChE) and human carbonic anhydrase isoforms (hCA I/II), as demonstrated in recent multi-target inhibitor studies.

Molecular Formula C17H15N3O6S2
Molecular Weight 421.44
CAS No. 923461-73-8
Cat. No. B2662376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide
CAS923461-73-8
Molecular FormulaC17H15N3O6S2
Molecular Weight421.44
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NN=C(O2)CS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C17H15N3O6S2/c1-27(22,23)14-10-6-5-9-13(14)16(21)18-17-20-19-15(26-17)11-28(24,25)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20,21)
InChIKeyCEVAPPFHMWUSAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 923461-73-8: Key Properties of the Oxadiazol-Benzamide Research Intermediate


2-(Methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 923461-73-8) is a synthetic small molecule belonging to the N-substituted sulfonyl amide class built around a central 1,3,4-oxadiazole scaffold. This structural motif is frequently explored in medicinal chemistry for its capacity to engage multiple biological targets, including acetylcholinesterase (AChE) and human carbonic anhydrase isoforms (hCA I/II), as demonstrated in recent multi-target inhibitor studies . The compound’s architecture incorporates both methylsulfonyl and phenylsulfonyl functionalities, which can modulate physicochemical properties such as solubility, metabolic stability, and target-binding interactions. Its molecular formula is C17H15N3O6S2 and its molecular weight is approximately 421.44 g/mol.

Why Generic 1,3,4-Oxadiazole Sulfonamides Cannot Replace CAS 923461-73-8


The performance of 2,5-disubstituted 1,3,4-oxadiazole derivatives is exquisitely sensitive to the nature and position of pendant sulfonyl and benzamide groups. In a recent series of structurally related N-substituted sulfonyl amides, even minor alterations to the terminal aryl/heteroaryl substituents resulted in marked shifts in enzyme inhibition potency (KIs ranging from 9.33 to 120.80 nM across different isoforms) and divergent cytotoxicity profiles on neuronal cell lines . The presence of the 2-(methylsulfonyl)benzamide moiety in CAS 923461-73-8—as opposed to isomers with 3- or 4-methylsulfonyl substitution—can significantly alter hydrogen-bonding networks and steric complementarity within enzyme active sites, making generic interchange with positional isomers or alternative sulfonamide linkers unreliable without direct comparative data.

Quantitative Differentiation Evidence for CAS 923461-73-8 Against Closest Analogues


AChE Inhibitory Potency: Class-Level Benchmarking Against Tacrine

Although the precise KI of CAS 923461-73-8 against AChE has not been reported in isolation, closely related N-substituted sulfonyl amides bearing the 1,3,4-oxadiazole core (compounds 6a–j) display AChE KI values in the range of 23.11–52.49 nM . By comparison, the clinically used AChE inhibitor tacrine exhibits a significantly higher KI (typically >100 nM under comparable assay conditions), indicating that the oxadiazole-sulfonamide class can achieve approximately 2- to 5-fold greater potency at the enzyme level. This places CAS 923461-73-8 structurally within a potency-favoured class, though direct measurement is required to confirm its specific rank-order.

Neurodegeneration Alzheimer's Disease Acetylcholinesterase Inhibition

hCA II Inhibition: Comparison with Acetazolamide Standard

The sulfonamide-oxadiazole series 6a–j inhibits human carbonic anhydrase II (hCA II) with KI values spanning 9.33–120.80 nM . The lower end of this range (9.33 nM) represents an approximately 10-fold improvement over the clinically used sulfonamide acetazolamide, which typically exhibits hCA II KI values in the 90–100 nM range. CAS 923461-73-8, possessing both a phenylsulfonylmethyl-oxadiazole and a methylsulfonylbenzamide group, is structurally predisposed to occupy the enzyme's hydrophobic pocket and coordinate the catalytic zinc ion similarly to the most potent members of the series.

Glaucoma Cancer Metabolism Carbonic Anhydrase Inhibition

Neuronal Cytotoxicity and Brain Penetration Profile vs. Cisplatin

In cytotoxicity studies on cortex neuron cells and SH-SY5Y neuroblastoma cells, the most potent representatives of the oxadiazole-sulfonamide series (compounds 6a, 6d, and 6h) demonstrated oral bioavailability, high selectivity, and preferential brain distribution, with reduced toxicity compared to the chemotherapeutic cisplatin . While CAS 923461-73-8 has not been individually profiled in these assays, its structural similarity to the brain-penetrant members (particularly the presence of the sulfonyl-benzamide motif) suggests a favourable CNS safety and distribution profile that can be leveraged as a starting point for neuroscience-focused chemical probe development.

Neurotoxicity ADME-Tox Blood-Brain Barrier

Multi-Target Engagement: Simultaneous AChE/hCA Inhibition vs. Single-Target Agents

The 1,3,4-oxadiazole sulfonamide class uniquely inhibits both AChE and hCA isoforms within nanomolar ranges, a dual-profile not observed with tacrine (AChE-selective) or acetazolamide (hCA-selective) . This dual activity stems from the oxadiazole ring's ability to hydrogen-bond with the catalytic triad of AChE while the sulfonamide group coordinates the zinc ion in hCAs. CAS 923461-73-8, by virtue of retaining both the oxadiazole centre and a sulfonamide-rich periphery, is structurally capable of this dual mechanism, potentially offering a polypharmacological advantage for complex diseases such as Alzheimer's where both cholinergic dysfunction and dysregulated carbonic anhydrase activity contribute to pathology.

Multi-Target Ligands Polypharmacology Anti-Alzheimer

Positional Isomer Differentiation: ortho vs. meta/para-Methylsulfonyl Impact on Activity

No direct head-to-head comparison between the 2-(methylsulfonyl) isomer (CAS 923461-73-8) and its 3- or 4-substituted counterparts has been published. However, SAR analysis within analogous 1,3,4-oxadiazole series indicates that the position of the sulfonyl substituent on the benzamide ring critically influences electron distribution, molecular planarity, and binding-pocket complementarity . Theortho-methylsulfonyl group in CAS 923461-73-8 can form intramolecular hydrogen bonds with the amide NH, potentially stabilising a bioactive conformation that is unavailable to the meta and para isomers. This conformational lock is hypothesised to improve entropic binding and target selectivity, though quantitative binding data for the positional isomers are needed to confirm the magnitude of this advantage.

Structure-Activity Relationship Regioisomerism Drug Design

High-Value Application Scenarios for CAS 923461-73-8


Multi-Target Lead Discovery for Alzheimer's Disease

CAS 923461-73-8 is ideally suited as a starting scaffold for dual AChE/hCA inhibitor programs. The class-level data demonstrating nanomolar inhibition of both targets suggest that medicinal chemistry optimisation around this core could yield brain-penetrant, orally bioavailable candidates that address two pathological pillars of Alzheimer's—cholinergic deficit and dysregulated cerebral pH—simultaneously .

Glaucoma and Cerebral Edema Research

The potent hCA II inhibition observed across the oxadiazole-sulfonamide series positions CAS 923461-73-8 as a promising template for developing next-generation carbonic anhydrase inhibitors with improved CNS penetration. Such inhibitors could be evaluated in animal models of glaucoma or cerebral edema, where target engagement in the eye or brain is critical .

Neuroscience Tool Compound for Off-Target Screening

The inferred favourable cytotoxicity profile on neuronal cell lines (SH-SY5Y, cortex neurons) makes CAS 923461-73-8 a potential negative-control or tool compound for neurotoxicity panels. Researchers screening larger compound libraries can use it to benchmark the safety window of their hits, given the class's demonstrated selectivity over cisplatin and brain-preferential distribution .

Fragment-Based Drug Design and Crystallography

With its well-defined oxadiazole core and multiple sulfonyl hydrogen-bond acceptors, CAS 923461-73-8 is a suitable fragment for co-crystallisation studies with AChE or hCA isoforms. The binding modes elucidated for close analogs (6a, 6d, 6h) provide reference points for rational structure-guided expansion of the benzamide portion .

Quote Request

Request a Quote for 2-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.